molecular formula C12H9N3O B13709436 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile

4-(2-Oxo-1-pyrrolidinyl)phthalonitrile

Cat. No.: B13709436
M. Wt: 211.22 g/mol
InChI Key: WBKGGHYWRBTHPZ-UHFFFAOYSA-N
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Description

4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a substituted phthalonitrile derivative characterized by a 2-oxo-pyrrolidinyl group attached to the phthalonitrile core. The 2-oxo-pyrrolidinyl substituent, a lactam ring, introduces unique electronic and steric effects, influencing reactivity, crystallinity, and applications in materials science and catalysis.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H9N3O/c13-7-9-3-4-11(6-10(9)8-14)15-5-1-2-12(15)16/h3-4,6H,1-2,5H2

InChI Key

WBKGGHYWRBTHPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile typically involves the reaction of phthalonitrile with a pyrrolidinone derivative. One common method is the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, which can yield (2-oxo-1-pyrrolidinyl)pyrimidines . The reaction conditions often include the use of sodium salts of acetone or acetophenone oximes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a chiral catalyst and reaction solvent under inert gas protection, followed by temperature control and the use of specific reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1-pyrrolidinyl)phthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalonitrile compounds .

Scientific Research Applications

4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s ability to bind to biological targets, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Phthalonitrile derivatives are distinguished by their substituents, which dictate their physicochemical properties. Below is a comparative analysis of key derivatives:

Compound Substituent Key Structural Features Reference
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile 2-Oxo-pyrrolidinyl Lactam ring introduces hydrogen-bonding capability and electron-withdrawing effects. N/A
4-(4-Carboxylphenoxy)phthalonitrile Carboxylphenoxy Carboxyl group enables hydrogen bonding (O–H∙∙∙O) and oxidation stability.
4-(3,4,5-Trimethoxyphenoxy)phthalonitrile Trimethoxyphenoxy Methoxy groups enhance solubility and π-π stacking interactions.
4-(2-(Pyridin-2-yl)ethoxy)phthalonitrile Pyridinylethoxy Pyridine moiety facilitates metal coordination (e.g., Zn²⁺, Co²⁺).
4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile Acetylpiperazinyl-phenoxy Amide and tertiary amine groups improve solubility and bioactivity.

Key Observations :

  • Electron-Withdrawing Groups: The 2-oxo-pyrrolidinyl group (lactam) likely exhibits stronger electron-withdrawing effects compared to methoxy or phenoxy substituents, altering the phthalonitrile core's electronic density .
  • Hydrogen Bonding : Carboxyl and lactam groups enhance intermolecular interactions (e.g., O–H∙∙∙O, N–H∙∙∙O), improving crystallinity and thermal stability .

Spectroscopic and Crystallographic Properties

Spectroscopic Data
  • FT-IR :

    • Nitrile (C≡N) vibrations typically appear at ~2230 cm⁻¹. Substituents like carboxyl (1673 cm⁻¹, C=O) or lactam (predicted ~1680–1700 cm⁻¹, C=O) introduce distinct peaks .
    • Methoxy groups show C–O–C stretches at ~1250 cm⁻¹ .
  • NMR: Aromatic protons in phenoxy-substituted derivatives resonate at δ 6.5–8.5 ppm, while lactam protons (e.g., N–H) may appear near δ 2.5–3.5 ppm .
Crystallographic Analysis
  • Dihedral Angles: Phenoxy-substituted derivatives exhibit dihedral angles of 68–72° between aromatic rings, influencing packing efficiency .
  • Hydrogen Bonding : Carboxyl-substituted derivatives form R(8) dimers via O–H∙∙∙O bonds, whereas lactam groups may participate in N–H∙∙∙N/C=O interactions .

Biological Activity

4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile features a phthalonitrile core with a pyrrolidine moiety that contributes to its unique biological properties. The presence of the oxo group on the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile. For instance, compounds derived from 5-oxopyrrolidine scaffolds have shown significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several compounds on A549 cells using an MTT assay. The results indicated that these compounds exhibited structure-dependent anticancer activity:

CompoundIC50 (µM)Cell Line
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile25A549
Cisplatin10A549
Control (untreated)>100A549

This data suggests that 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has promising anticancer activity, comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial properties of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile have also been explored. Similar compounds have demonstrated efficacy against multidrug-resistant bacterial strains, making them valuable in combating antibiotic resistance.

Antimicrobial Efficacy Testing

In a study screening various derivatives for antimicrobial activity against resistant pathogens, the following results were observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)32
Carbapenem-resistant Klebsiella pneumoniae16
Vancomycin-intermediate Staphylococcus aureus64

These findings indicate that 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile and its derivatives possess significant antimicrobial activity, particularly against resistant strains .

The biological activity of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is believed to be mediated through various mechanisms:

  • Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial cell wall synthesis and other vital processes.
  • Radical Scavenging : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells, further contributing to their anticancer effects .

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